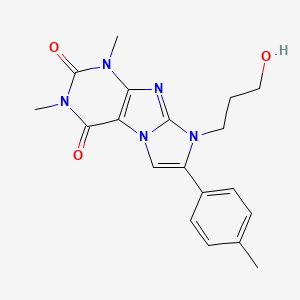
2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, including the formation of the benzopyran core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Tetrazole Group: This step often involves the use of azide compounds and nitriles under specific conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, benzopyran derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Antioxidant Activity: The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These are structurally related compounds known for their diverse biological activities.
Flavonoids: Another class of benzopyran derivatives with significant therapeutic potential.
Tetrazoles: Compounds containing the tetrazole ring, often studied for their pharmacological properties.
Uniqueness
2H-1-Benzopyran-2-one, 8-(2-(2-methylpropoxy)ethoxy)-3-(1H-tetrazol-5-yl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
80916-85-4 |
|---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
8-[2-(2-methylpropoxy)ethoxy]-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O4/c1-10(2)9-22-6-7-23-13-5-3-4-11-8-12(15-17-19-20-18-15)16(21)24-14(11)13/h3-5,8,10H,6-7,9H2,1-2H3,(H,17,18,19,20) |
InChI Key |
IKRFXOLDWNDWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



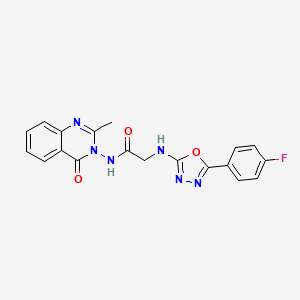
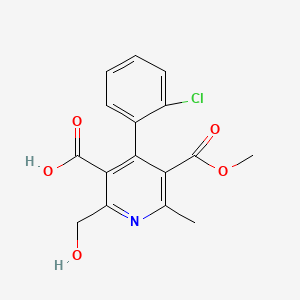
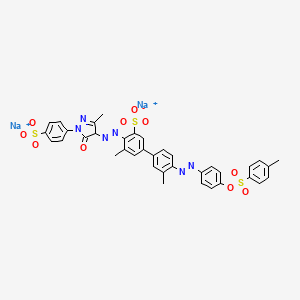


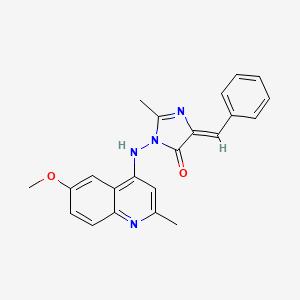
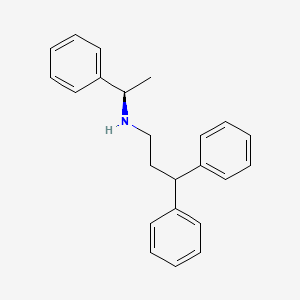
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)


![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
